molecular formula C20H14F6N4O3 B6101936 N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N'-(3-METHOXYBENZOYL)UREA

N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N'-(3-METHOXYBENZOYL)UREA

Cat. No.: B6101936
M. Wt: 472.3 g/mol
InChI Key: LAQSLGBTMIGDFE-UHFFFAOYSA-N
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Description

N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHOXYBENZOYL)UREA is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a pyrazole ring, and a methoxybenzoyl group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F6N4O3/c1-33-14-4-2-3-11(9-14)17(31)28-18(32)27-12-5-7-13(8-6-12)30-16(20(24,25)26)10-15(29-30)19(21,22)23/h2-10H,1H3,(H2,27,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQSLGBTMIGDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHOXYBENZOYL)UREA typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-bis(trifluoromethyl)pyrazole, followed by its reaction with 4-aminophenyl isocyanate to form the desired urea derivative. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHOXYBENZOYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups and the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHOXYBENZOYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHOXYBENZOYL)UREA involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen-bond donor, stabilizing transition states and activating substrates in catalytic reactions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as a hydrogen-bond donor in catalysis.

    1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea derivative with similar catalytic properties.

    N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea: Used in stereoselective synthesis.

Uniqueness

N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-(3-METHOXYBENZOYL)UREA stands out due to its unique combination of trifluoromethyl groups, pyrazole ring, and methoxybenzoyl group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

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